2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide
CAS No.: 301816-67-1
Cat. No.: VC21446476
Molecular Formula: C16H14Cl3N3O3
Molecular Weight: 402.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301816-67-1 |
|---|---|
| Molecular Formula | C16H14Cl3N3O3 |
| Molecular Weight | 402.7g/mol |
| IUPAC Name | 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide |
| Standard InChI | InChI=1S/C16H14Cl3N3O3/c17-16(18,19)15(20-12-6-8-13(9-7-12)22(24)25)21-14(23)10-11-4-2-1-3-5-11/h1-9,15,20H,10H2,(H,21,23) |
| Standard InChI Key | OJYCRKQVGIMMPV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
2-Phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl3N3O3. This compound features a phenyl group, a trichloroethyl moiety, and a nitroanilino group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide typically involves multiple steps, requiring precise control over reaction conditions such as temperature and solvent choice to ensure high yield and purity. While specific synthetic routes are not detailed in the available literature, the general approach involves the reaction of appropriate precursors under controlled conditions.
Biological Interactions
2-Phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide may bind to specific biological targets, affecting their function and leading to biological responses. Further investigation is required to determine its exact mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
While similar compounds like 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide share some structural features, the specific arrangement of functional groups in 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide contributes to its unique properties and potential applications.
Availability and Commercial Use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume